molecular formula C23H18ClN3O7 B11539790 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11539790
M. Wt: 483.9 g/mol
InChI Key: XXXFWNFAYLFFRG-DHRITJCHSA-N
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Description

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, an acetamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorophenoxyacetic acid and 4-nitrobenzoic acid. These intermediates are then subjected to various reactions, including esterification, amidation, and imination, under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and amides.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrobenzoate ester can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The chlorophenoxy group may also play a role in binding to hydrophobic pockets within proteins, influencing their function.

Comparison with Similar Compounds

Uniqueness: 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler compounds, its complex structure allows for a broader range of interactions and uses in various fields.

Properties

Molecular Formula

C23H18ClN3O7

Molecular Weight

483.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H18ClN3O7/c1-32-21-12-15(13-25-26-22(28)14-33-19-9-5-17(24)6-10-19)2-11-20(21)34-23(29)16-3-7-18(8-4-16)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+

InChI Key

XXXFWNFAYLFFRG-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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